2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide
Description
This compound features a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted at position 2 with a 4-ethylphenyl group and at position 5 with an acetamide moiety bearing a 4-methoxyphenyl substituent.
Properties
Molecular Formula |
C22H21N5O3 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H21N5O3/c1-3-15-4-6-16(7-5-15)19-12-20-22(29)26(23-14-27(20)25-19)13-21(28)24-17-8-10-18(30-2)11-9-17/h4-12,14H,3,13H2,1-2H3,(H,24,28) |
InChI Key |
CFBPGXVUAIKZIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Hydrazine derivatives : 3-Amino-4-cyanopyrazole or analogs.
- Triazine precursors : 1,2,4-Triazine-3,5-dione or halogenated variants.
Cyclization Protocol
Attachment of the N-(4-Methoxyphenyl)acetamide Side Chain
The acetamide moiety is introduced via a two-step process:
Synthesis of Acetyl Chloride Intermediate
Amidation with 4-Methoxyaniline
Final Coupling and Optimization
The acetamide side chain is coupled to the functionalized pyrazolo-triazine core.
Nucleophilic Substitution
Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes SN2 kinetics |
| Solvent | DMF | Enhances solubility |
| Reaction Time | 6 hours | Completes substitution |
| Base | K₂CO₃ | Mild, non-nucleophilic |
Characterization and Validation
Spectroscopic Data
| Technique | Key Signals | Confirmation |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.22 (t, 3H, CH₂CH₃), δ 3.78 (s, 3H, OCH₃), δ 7.25–7.89 (m, ArH) | Substituent integration |
| IR (KBr) | 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N) | Core structure |
| MS | m/z 403.4 [M+H]⁺ | Molecular ion |
Purity Analysis
Challenges and Mitigation Strategies
- Low Cyclization Efficiency :
- Side Reactions in Amidation :
Industrial-Scale Considerations
- Cost-Effective Catalysts : Replace Pd(PPh₃)₄ with Pd/C for Suzuki coupling.
- Solvent Recovery : Implement DMF distillation units.
- Process Safety : Monitor exothermic reactions during acetyl chloride synthesis.
Alternative Synthetic Routes
One-Pot Assembly
Enzymatic Catalysis
- Potential : Use lipases for amidation (under investigation).
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of base catalysts like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of various diseases due to its bioactive properties.
Biological Research: It is used in biological assays to study its effects on cellular processes and molecular pathways.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazin-4-one Derivatives
- N-(3-Ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (): Core: Pyrazolo[1,5-a]pyrazin-4-one (vs. pyrazolo[1,5-d][1,2,4]triazin-4-one in the target compound). Substituents: 4-Methoxyphenyl at position 2 and 3-ethylphenyl on the acetamide. Properties: Molecular weight 402.45, logP 3.31, non-chiral. The pyrazolo-pyrazine core may alter electronic properties and binding affinity compared to the triazine-containing target compound .
Thiophene-Substituted Analogs
- N-(4-Acetylphenyl)-2-{[4-oxo-2-(thiophen-2-yl)-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide ():
Substituent Variations on the Acetamide Moiety
2-Methylcyclohexyl-Substituted Analog
- 2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylcyclohexyl)acetamide (): Substituents: 4-Methoxyphenyl on the core and 2-methylcyclohexyl on the acetamide. Properties: Molecular formula C21H25N5O3.
4-Methoxybenzyl-Substituted Analog
Functional Group Replacements
Thioacetamide Derivatives
- N-(5-Chloro-2,4-dimethoxyphenyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide (): Substituents: Thioacetamide linkage and chloro-dimethoxyphenyl group. The chloro and methoxy groups may enhance electrophilic interactions .
Comparative Data Table
Research Findings and Implications
- Core Modifications : Pyrazolo-pyrazine cores () exhibit reduced hydrogen-bonding capacity vs. triazine cores, impacting target selectivity .
- Substituent Bulk : Bulky groups like cyclohexyl () may hinder binding to flat enzymatic pockets, whereas planar aromatic groups (e.g., 4-methoxyphenyl) favor π-π interactions .
Biological Activity
The compound 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological effects, supported by data tables and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 298.3 g/mol. The structure features a pyrazolo[1,5-d][1,2,4]triazine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O3 |
| Molecular Weight | 298.3 g/mol |
| IUPAC Name | 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide |
| Chemical Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to build the pyrazolo-triazine framework. The synthetic pathways often include cyclization reactions and acylation processes to achieve the desired molecular structure.
Anticancer Properties
Research indicates that compounds similar to 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed significant antiproliferative activity against glioblastoma cell lines (U87-MG), with IC50 values indicating effective dosage levels for inhibiting cell growth .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cancer cells. It is believed to modulate enzyme activity and receptor binding through conformational changes induced by ligand-receptor interactions. Such interactions can disrupt critical signaling pathways involved in cell proliferation and survival.
Case Studies
- Cytotoxicity against Glioblastoma : A study conducted on phenolic ester analogues of similar compounds revealed enhanced potency against glioblastoma cells compared to standard treatments like Temozolomide (TMZ). The analogues demonstrated reduced viability in primary glioblastoma cultures at clinically relevant concentrations .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the phenyl rings significantly affect the biological activity of triazine derivatives. For instance, the presence of methoxy substitutions enhances lipophilicity and cellular uptake .
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | IC50 (µM) | Activity Description |
|---|---|---|
| 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide | 12 | Antiproliferative against U87-MG |
| Temozolomide | 25 | Standard treatment for glioblastoma |
| Phenolic Esters | 8 | Enhanced potency against glioblastoma |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
